molecular formula C10H16O3 B13660678 (E)-tert-Butyl 5-oxohex-2-enoate

(E)-tert-Butyl 5-oxohex-2-enoate

Cat. No.: B13660678
M. Wt: 184.23 g/mol
InChI Key: YGTLCXHZCFCAKZ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-tert-Butyl 5-oxohex-2-enoate is an organic compound with the molecular formula C10H16O3. It is a member of the class of compounds known as enoates, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 5-oxohex-2-enoate typically involves the esterification of (E)-5-oxohex-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 5-oxohex-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile employed.

Scientific Research Applications

(E)-tert-Butyl 5-oxohex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-5-oxohex-2-enoate: Similar in structure but with an ethyl ester group instead of a tert-butyl group.

    Methyl (E)-5-oxohex-2-enoate: Another similar compound with a methyl ester group.

Uniqueness

(E)-tert-Butyl 5-oxohex-2-enoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it particularly useful in certain synthetic applications where steric hindrance plays a role in the reaction outcome.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl (E)-5-oxohex-2-enoate

InChI

InChI=1S/C10H16O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7H,6H2,1-4H3/b7-5+

InChI Key

YGTLCXHZCFCAKZ-FNORWQNLSA-N

Isomeric SMILES

CC(=O)C/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)CC=CC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.